molecular formula C12H10FNO B1672909 Fluorofenidone CAS No. 848353-85-5

Fluorofenidone

Katalognummer: B1672909
CAS-Nummer: 848353-85-5
Molekulargewicht: 203.21 g/mol
InChI-Schlüssel: JDZYVVUJIQYGRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorofenidone is a novel pyridone compound known for its potent anti-fibrotic and anti-inflammatory properties. It has shown significant promise in treating various fibrotic diseases, including renal fibrosis, pulmonary fibrosis, and diabetic nephropathy. The compound’s ability to inhibit multiple pathways involved in fibrosis makes it a valuable candidate for therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluorofenidone is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3-fluorobenzaldehyde with malononitrile to form 3-fluorobenzylidenemalononitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield 3-fluoro-4-hydroxy-2-pyridone. The final step involves the methylation of the hydroxyl group to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Fluorofenidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Fluorofenidone (AKF-PD) is a novel pyridone agent with anti-fibrotic and anti-inflammatory properties, demonstrating therapeutic potential in various organ fibroses and other conditions .

Scientific Research Applications

Organ Fibrosis:

  • Liver Fibrosis: this compound has shown effectiveness in ameliorating hepatic fibrosis in experimental models by reducing inflammation . It inhibits hepatic stellate cell activation, a key factor in liver fibrosis . In mice, this compound has been shown to ameliorate cholestasis and fibrosis by inhibiting hepatic Erk/-Egr-1 signaling and the Tgfβ1/Smad pathway .
  • Kidney Fibrosis: Studies indicate that this compound can alleviate renal fibrosis and associated inflammation by inhibiting necroptosis, a form of cell death that contributes to renal disease . this compound offers renoprotection in diabetic nephropathy, reducing glomerular expansion and preserving renal functions when administered early in the disease .
  • Lung Fibrosis: this compound has demonstrated the ability to alleviate pulmonary fibrosis induced by paraquat (PQ) by inhibiting the PI3K/Akt/mTOR signaling pathway and upregulating autophagy . It can also reduce extracellular matrix deposition and inflammatory response in bleomycin-induced pulmonary fibrosis in mice .

Acute Lung Injury (ALI):

  • This compound alleviates lung tissue structure injury, reduces mortality, and decreases pulmonary inflammatory cell accumulation in lipopolysaccharide (LPS)-induced ALI mice . It can significantly counter LPS-induced ALI by suppressing the activation of the MAPK/NF-κB signaling pathway .

Cancer Research:

  • This compound can inhibit the proliferation of lung adenocarcinoma cells and induce apoptosis . It enhances the efficacy of cisplatin in non-small cell lung cancer (NSCLC) treatment . The compound has been found to decrease Stat3 activity in lung cancer cells and xenograft tumor tissue, downregulating NUPR1, which plays a significant role in cancer development .

Other Applications:

  • This compound has shown a protective effect against acute kidney injury in ischemia-reperfusion–induced renal injury models .

Data Table: Effects of this compound in Various Models

ConditionModelEffects
Acute Lung InjuryLPS-induced ALI in miceAlleviates lung tissue injury, reduces mortality, decreases inflammatory cell accumulation, and reduces levels of inflammatory cytokines .
Pulmonary FibrosisParaquat-induced pulmonary fibrosis in ratsAlleviates inflammation and pulmonary fibrosis by inhibiting the PI3K/Akt/mTOR signaling pathway and upregulating autophagy; reduces oxidative stress and collagen content in lung tissue .
Diabetic Nephropathydb/db miceReduces glomerular expansion, preserves renal functions, and reduces the expression of TGF-β1 and the p22 phox subunit of NADPH oxidase .
Renal FibrosisUnilateral ureteral obstruction (UUO) in miceAmeliorates renal fibrosis and associated inflammation by inhibiting necroptosis .
Hepatic FibrosisDMN-induced hepatic fibrosis in ratsAmeliorates hepatic fibrosis by reducing inflammation .
Lung AdenocarcinomaA549 and SPC-A1 cellsInhibits cell growth in a dose-dependent manner, induces G1 phase arrest and apoptosis, and decreases Stat3 activity .
Non-Small Cell Lung CancerIn vitro and in vivo modelsEnhances the efficacy of cisplatin .

Case Studies

  • Acute Lung Injury: In a study using LPS-induced ALI mice, this compound treatment significantly reduced lung injury scores and improved survival rates. The preventive group was administered orally with AKFPD 2 days (500 mg/kg/day) before LPS injection. The AKFPD treatment group was administered orally with AKFPD (500 mg/kg/day) 1 h after LPS injection for 2 days. Histopathological analysis showed that this compound treatment remarkably relieved pathological symptoms such as inflammatory cell infiltration and alveolar architecture disorder .
  • Pulmonary Fibrosis: Research on paraquat-induced pulmonary fibrosis in rats demonstrated that this compound treatment significantly increased the level of superoxide dismutase (SOD) and decreased the levels of malondialdehyde (MDA) and hydroxyproline (HYP) compared to the PQ group. There was no significant difference between the AKF-PD group and the control group .
  • Diabetic Nephropathy: In db/db mice treated with this compound starting at 5 weeks of age, there was less glomerular expansion and better preservation of renal functions compared to mice treated at 12 weeks. Early treatment was associated with significant reductions in multiple DN-promoting events, such as decreased expression of TGF-β1 and the p22 phox subunit of NADPH oxidase as well as downregulated activation of protein kinase C-zeta (ζ), ERK and AKT .
  • Lung Adenocarcinoma: In vitro, this compound inhibited the growth of lung adenocarcinoma A549 and SPC-A1 cells in a dose-dependent manner. After treatment with FD, the A549 and SPC-A1 cells were arrested in the G1 phase, and apoptosis was induced. In vivo, this compound significantly inhibited the growth of tumors that were subcutaneously implanted in mice .

Wirkmechanismus

Fluorofenidone exerts its effects through multiple molecular pathways:

Vergleich Mit ähnlichen Verbindungen

Fluorofenidone is compared with other anti-fibrotic compounds such as:

This compound’s unique ability to target multiple pathways involved in fibrosis and its lower toxicity profile make it a promising candidate for further research and therapeutic development.

Biologische Aktivität

Fluorofenidone (AKF-PD) is a novel low-molecular-weight pyridone compound that has garnered attention for its anti-fibrotic and anti-inflammatory properties across various organ systems. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in treating fibrosis, and potential applications in cancer therapy.

This compound exhibits its biological effects through several key mechanisms:

  • Inhibition of Inflammation : Studies have shown that this compound reduces the activation of the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β, thereby mitigating renal fibrosis .
  • Reduction of Oxidative Stress : The compound has demonstrated the ability to lower oxidative stress markers, which are often elevated in fibrotic conditions. By reducing oxidative damage, this compound helps protect tissues from further injury .
  • Promotion of Autophagy : Recent research indicates that this compound enhances autophagy, a cellular process that removes damaged organelles and proteins. This mechanism is particularly relevant in pulmonary fibrosis models, where it has been shown to restore metabolic balance disrupted by paraquat exposure .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound prevents EMT in renal tubular cells, which is crucial for the progression of fibrosis. This action is mediated through the inhibition of TGF-β signaling pathways .

Efficacy in Fibrosis Models

This compound's efficacy has been evaluated in various animal models, demonstrating significant anti-fibrotic effects:

  • Renal Fibrosis : In a study involving unilateral ureteral obstruction (UUO) models, this compound treatment resulted in reduced collagen deposition and improved renal function indicators compared to untreated controls .
  • Liver Fibrosis : Animal studies have shown that this compound alleviates liver fibrosis induced by carbon tetrachloride (CCl₄) through inhibition of hepatic stellate cell activation and reduction of inflammatory markers .
  • Pulmonary Fibrosis : In models of paraquat-induced pulmonary fibrosis, this compound significantly improved lung histopathology and restored metabolic disturbances caused by the toxin .

Case Studies and Research Findings

The following table summarizes key studies investigating the biological activity of this compound:

Study ReferenceModelKey Findings
Zheng et al. (2024) Renal Fibrosis (UUO model)Reduced NLRP3 activation; decreased IL-1β levels; improved kidney function.
Moradian et al. (2023) Liver Fibrosis (CCl₄ model)Inhibition of hepatic stellate cell activation; reduced liver inflammation and fibrosis markers.
Liu et al. (2021) Pulmonary Fibrosis (Paraquat model)Enhanced autophagy; restoration of 13 metabolites disrupted by paraquat exposure.
Zhang et al. (2024) Non-small cell lung cancerEnhanced cisplatin efficacy; reduced side effects in cancer treatment.

Potential Applications

This compound's broad-spectrum anti-fibrotic activity positions it as a promising therapeutic agent not only for fibrotic diseases but also for enhancing the efficacy of existing cancer therapies. Its ability to ameliorate side effects associated with chemotherapeutic agents like cisplatin suggests potential for integration into oncology protocols .

Eigenschaften

IUPAC Name

1-(3-fluorophenyl)-5-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZYVVUJIQYGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474415
Record name 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848353-85-5
Record name 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorofenidone
Reactant of Route 2
Reactant of Route 2
Fluorofenidone
Reactant of Route 3
Reactant of Route 3
Fluorofenidone
Reactant of Route 4
Reactant of Route 4
Fluorofenidone
Reactant of Route 5
Reactant of Route 5
Fluorofenidone
Reactant of Route 6
Reactant of Route 6
Fluorofenidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.